molecular formula C21H28O5 B12057006 Prednisolone-2,4,6,6,21,21-d6, analytical standard

Prednisolone-2,4,6,6,21,21-d6, analytical standard

Cat. No.: B12057006
M. Wt: 366.5 g/mol
InChI Key: OIGNJSKKLXVSLS-VCLQYDRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prednisolone-2,4,6,6,21,21-d6, analytical standard: is a deuterated form of prednisolone, a synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The deuterium atoms replace hydrogen atoms at specific positions in the molecule, which can be useful in various analytical applications, particularly in mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Prednisolone-2,4,6,6,21,21-d6 involves the incorporation of deuterium atoms into the prednisolone molecule. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced by deuterium. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including deuterium exchange reactions and the use of deuterated reagents .

Industrial Production Methods: : Industrial production of Prednisolone-2,4,6,6,21,21-d6 typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for analytical standards .

Chemical Reactions Analysis

Types of Reactions: : Prednisolone-2,4,6,6,21,21-d6 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of prednisolone can yield prednisolone acetate, while reduction can produce prednisolone alcohol .

Scientific Research Applications

Prednisolone-2,4,6,6,21,21-d6 is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of Prednisolone-2,4,6,6,21,21-d6 is similar to that of prednisolone. It exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory and immune responses. The deuterium atoms do not significantly alter the biological activity of the compound but provide a means for precise analytical measurements .

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: The non-deuterated form, widely used for its anti-inflammatory properties.

    Prednisone: A prodrug that is converted to prednisolone in the liver.

    Methylprednisolone: A methylated derivative with similar pharmacological effects.

    Dexamethasone: A more potent glucocorticoid with a longer duration of action.

Uniqueness: : Prednisolone-2,4,6,6,21,21-d6 is unique due to its isotopic labeling, which makes it an invaluable tool in analytical chemistry. The presence of deuterium atoms allows for the differentiation of the compound from its non-deuterated counterparts in mass spectrometry, providing accurate and reliable quantification .

Properties

Molecular Formula

C21H28O5

Molecular Weight

366.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-2,4,6,6-tetradeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i3D2,5D,9D,11D2

InChI Key

OIGNJSKKLXVSLS-VCLQYDRISA-N

Isomeric SMILES

[2H]C1=C[C@@]2([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC(C2=C(C1=O)[2H])([2H])[2H])CC[C@@]4(C(=O)C([2H])([2H])O)O)C)O)C

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

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